molecular formula C17H23ClN2 B15086942 JF5 hydrochloride

JF5 hydrochloride

Cat. No.: B15086942
M. Wt: 290.8 g/mol
InChI Key: GNYIHGOBDNSDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JF5 hydrochloride involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the conversion of the free base to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

JF5 hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

JF5 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

JF5 hydrochloride exerts its effects by binding to helix 8 of the PAR1 receptor. This binding interferes with the receptor’s coupling to G αq, but not G α12. Additionally, this compound inhibits α 2A-adrenergic receptor and mPAR4 activity, but not hPAR4. This selective inhibition blocks granule secretion from platelets activated with the PAR1 agonist SFLLRN, without affecting platelet activation by other agonists .

Comparison with Similar Compounds

Similar Compounds

  • APS-2-79 hydrochloride
  • Qc1
  • PhiKan083 hydrochloride
  • Higenamine hydrochloride
  • CP-94,253 dihydrochloride
  • OPC 31260 hydrochloride
  • CP-93129 dihydrochloride hydrate
  • NSC756093
  • SQ 22,536
  • LP44

Uniqueness

JF5 hydrochloride is unique due to its selective inhibition of PAR1 and its specific binding to helix 8 of the receptor. This selective mechanism of action distinguishes it from other similar compounds, making it a valuable tool in research focused on platelet activation and cardiovascular diseases .

Properties

Molecular Formula

C17H23ClN2

Molecular Weight

290.8 g/mol

IUPAC Name

4-pentyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride

InChI

InChI=1S/C17H22N2.ClH/c1-2-3-6-12-19-15-10-5-4-8-13(15)17(18)14-9-7-11-16(14)19;/h4-5,8,10,18H,2-3,6-7,9,11-12H2,1H3;1H

InChI Key

GNYIHGOBDNSDIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(CCC2)C(=N)C3=CC=CC=C31.Cl

Origin of Product

United States

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